REACTION_CXSMILES
|
C([N:9]1[CH2:17][CH2:16][C:12]([CH3:18])([C:13]([OH:15])=[O:14])[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1>Cl>[CH3:18][C:12]1([C:13]([OH:15])=[O:14])[CH2:16][CH2:17][NH:9][CH2:10][CH2:11]1
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCC(C(=O)O)(CC1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
benzoic acid removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
crystallization from acetone/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCNCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |